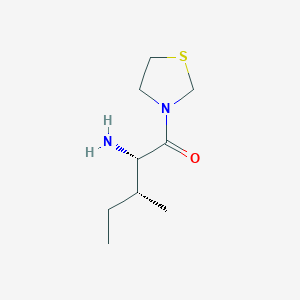
1-(Trifluoromethyl)naphthalene-3-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Trifluoromethyl)naphthalene-3-carbonyl chloride is an organic compound with the molecular formula C12H6ClF3O. It is characterized by the presence of a trifluoromethyl group attached to a naphthalene ring, along with a carbonyl chloride functional group. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trifluoromethyl)naphthalene-3-carbonyl chloride typically involves the introduction of a trifluoromethyl group to a naphthalene derivative, followed by the formation of the carbonyl chloride group. One common method involves the trifluoromethylation of naphthalene derivatives using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst. The resulting trifluoromethylated naphthalene is then subjected to chlorination to introduce the carbonyl chloride group .
Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation reactions using specialized equipment to handle the reagents and catalysts efficiently. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Trifluoromethyl)naphthalene-3-carbonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively.
Oxidation and Reduction Reactions: The trifluoromethyl group can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions include trifluoromethylated amides, esters, and thioesters, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
1-(Trifluoromethyl)naphthalene-3-carbonyl chloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(Trifluoromethyl)naphthalene-3-carbonyl chloride involves its reactivity towards nucleophiles, leading to the formation of various derivatives. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable moiety in drug design. The carbonyl chloride group acts as a reactive site for nucleophilic attack, facilitating the formation of amides, esters, and other derivatives .
Comparaison Avec Des Composés Similaires
- 1-(Trifluoromethyl)naphthalene-2-carbonyl chloride
- 1-(Trifluoromethyl)naphthalene-4-carbonyl chloride
- 2-(Trifluoromethyl)benzoic acid chloride
Uniqueness: 1-(Trifluoromethyl)naphthalene-3-carbonyl chloride is unique due to the specific positioning of the trifluoromethyl and carbonyl chloride groups on the naphthalene ring. This positioning influences its reactivity and the types of derivatives that can be synthesized from it. Compared to similar compounds, it offers distinct advantages in terms of stability and reactivity, making it a preferred choice in certain synthetic applications .
Propriétés
Formule moléculaire |
C12H6ClF3O |
|---|---|
Poids moléculaire |
258.62 g/mol |
Nom IUPAC |
4-(trifluoromethyl)naphthalene-2-carbonyl chloride |
InChI |
InChI=1S/C12H6ClF3O/c13-11(17)8-5-7-3-1-2-4-9(7)10(6-8)12(14,15)16/h1-6H |
Clé InChI |
PDJBTBBCEBMQSE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C=C2C(F)(F)F)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-hydroxy-1-methyl-7-(1-methyl-1H-pyrazol-4-yl)-5-(4-(trifluoromethoxy)phenyl)-1,5-dihydro-4H-imidazo[4,5-c]pyridin-4-one](/img/structure/B14055177.png)




![2,5-Diazabicyclo[2.2.1]heptane, (1R)-](/img/structure/B14055211.png)

